REACTION_CXSMILES
|
[ClH:1].[NH:2]1[CH2:7][CH2:6][CH2:5]NN1.C(N)CCC.[S:13]1[CH:17]=[CH:16][CH:15]=[C:14]1CCN>CN(C)C=O>[ClH:1].[S:13]1[C:14]2[CH2:15][CH2:16][NH:2][CH2:7][C:6]=2[CH:5]=[CH:17]1 |f:5.6|
|
Name
|
|
Quantity
|
0.45 mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1NNCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(CCC)N
|
Name
|
|
Quantity
|
26 g
|
Type
|
reactant
|
Smiles
|
S1C(=CC=C1)CCN
|
Name
|
|
Quantity
|
73 mL
|
Type
|
solvent
|
Smiles
|
CN(C=O)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
45 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
is added, over 25 minutes
|
Duration
|
25 min
|
Type
|
ADDITION
|
Details
|
a mixture of 17 g (0.2 M)
|
Type
|
CUSTOM
|
Details
|
The desired product precipitates out at the end of the addition
|
Type
|
FILTRATION
|
Details
|
Filtration
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.S1C=CC=2CNCCC21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 22.16 g | |
YIELD: PERCENTYIELD | 65% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |